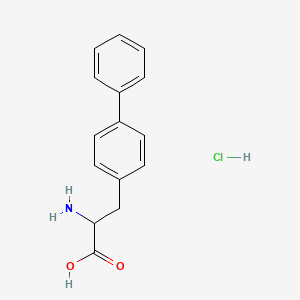

DL-3-(4-Biphenyl)alanine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZSOLFZHJQIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457349 | |

| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63024-23-7 | |

| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Dl 3 4 Biphenyl Alanine Hydrochloride Within Contemporary Chemical Research

Emerging Significance of Biphenylalanines as Non-Canonical Amino Acid Building Blocks

The foundation of proteins and peptides in virtually all living organisms is a set of 20 canonical amino acids. acs.org However, researchers in chemistry and biology are increasingly looking beyond this standard set to non-canonical amino acids (ncAAs), which are not naturally found in the polypeptide chains of proteins. thedailyscientist.org These unique building blocks, which can be chemically synthesized or found in some organisms as secondary metabolites, offer a way to expand the chemical diversity and functionality of proteins and peptides. thedailyscientist.orgrsc.org By introducing ncAAs, scientists can create designer peptides and proteins with enhanced properties, such as improved stability, novel structures, and tailored functions. thedailyscientist.orgnih.gov

Biphenylalanines, including the L-form, 4-Biphenylyl-L-alanine (BipA), represent a significant class of ncAAs. acs.org They are derivatives of phenylalanine, where the phenyl ring is extended to a biphenyl (B1667301) system. nih.govdrugbank.com This structural modification has several important consequences:

Increased Hydrophobicity and Size : The larger, more hydrophobic biphenyl side chain can influence the folding and assembly of peptides, promoting specific intermolecular interactions like π-π stacking. nih.govnih.gov

Conformational Constraints : The bulky nature of the biphenyl group can restrict the conformational freedom of the peptide backbone, leading to more defined secondary structures.

Novel Binding Properties : The extended aromatic system can participate in unique binding interactions with biological targets, making it a valuable component in drug discovery. mdpi.com

The incorporation of ncAAs like biphenylalanine into peptide chains is typically achieved through solid-phase peptide synthesis (SPPS), where the protected amino acid is added to the growing peptide chain. nih.govnih.gov More advanced techniques in synthetic biology also allow for the genetic encoding of some ncAAs, enabling their incorporation into proteins within living cells. rsc.orgazolifesciences.com This has opened up new avenues for creating biocontainment systems for genetically modified organisms (GMOs), where an organism's survival is dependent on the external supply of a synthetic amino acid like BipA. acs.org

Strategic Utility in Chemical Biology and Materials Science Research

The unique structural characteristics of biphenylalanine make it a versatile tool in both chemical biology and materials science.

In Chemical Biology:

The primary application of biphenylalanine in chemical biology is as a building block for creating novel peptides with enhanced or new biological activities. Researchers have used it to:

Develop Novel Therapeutics : By replacing canonical amino acids with biphenylalanine, scientists can design peptides with improved metabolic stability and target-binding affinity. nih.govmdpi.com The biphenyl moiety is a key feature in various pharmacologically active compounds. mdpi.com For example, β-phenylalanine scaffolds are used to create metabolically stable agents for targeted cancer therapy. mdpi.com

Probe Protein-Protein Interactions : The introduction of this bulky, photo-active amino acid can serve as a probe to study the structure and dynamics of proteins and their interactions with other molecules. thedailyscientist.org

Control Genetically Modified Organisms : In a notable application, 4-biphenylyl-L-alanine has been used to create a "leash" on genetically modified E. coli. acs.org By engineering the bacteria to be dependent on this synthetic amino acid for survival, its proliferation in the natural environment, where the amino acid is absent, can be prevented. acs.org

| Research Area | Application of Biphenylalanine | Key Findings |

| Drug Discovery | Synthesis of peptides with potential anticancer properties. mdpi.com | Inclusion of β-phenylalanine scaffolds can lead to metabolically stable compounds with enhanced target binding. mdpi.com |

| Synthetic Biology | Creation of a synthetic amino acid-dependent E. coli. acs.org | Genetically modified organisms can be contained by making them reliant on a non-natural amino acid like 4-biphenylyl-L-alanine. acs.org |

| Peptide Synthesis | Incorporation into peptide chains via solid-phase synthesis. nih.govresearchgate.net | Biphenylalanine can be used to create biaryl cyclic peptides through methods like the Suzuki-Miyaura cross-coupling reaction. researchgate.net |

In Materials Science:

The ability of molecules containing aromatic rings to self-assemble into ordered structures is a cornerstone of bottom-up nanotechnology. Phenylalanine and its derivatives are well-known for their capacity to form various nanostructures, such as nanotubes, nanowires, and sheets, driven by hydrogen bonding and π-π stacking interactions. nih.govnih.gov

The introduction of the larger biphenyl group in biphenylalanine enhances these stacking interactions, making it a powerful building block for creating novel biomaterials. Research has shown that even minor changes to the amino acid side chain can have a significant impact on the resulting structure and morphology. researchgate.net For instance, N-terminal protected 4-biphenylcarboxy L-phenylalanine has been shown to self-assemble into nanorod-like structures. researchgate.net

These self-assembled peptide materials have potential applications in:

Bioelectronics : Oriented thin films of crystalline amino acids and dipeptides are being explored for their unique electrical and optical properties. rsc.orgrsc.org Controlling the orientation of these self-assembled structures is critical for harnessing their physical properties for practical applications. rsc.org

Tissue Engineering and Drug Delivery : The formation of hydrogels from self-assembling peptide derivatives, including those based on phenylalanine, provides a biocompatible scaffold for encapsulating and delivering therapeutic agents. nih.gov

| Material Type | Driving Force for Assembly | Potential Application |

| Nanorods | Hydrogen bonding and π-π stacking of biphenyl groups. researchgate.net | Functional biomaterials. researchgate.net |

| Oriented Thin Films | Solution shearing to control crystal growth. rsc.orgrsc.org | Bioelectronics. rsc.org |

| Hydrogels | Self-assembly of peptide nanofibers. nih.gov | Drug delivery and tissue engineering. nih.gov |

Advanced Synthetic Methodologies for Dl 3 4 Biphenyl Alanine Hydrochloride and Its Derivatives

Chemical Synthesis Approaches to Biphenylalanine Scaffolds

The creation of the core biphenylalanine structure is a foundational step that typically involves forming the alanine (B10760859) side chain on a pre-existing biphenyl (B1667301) ring or constructing the biphenyl moiety on an alanine precursor.

Reductive amination is a highly effective and widely used method for synthesizing amino acids from α-keto acids. In the context of DL-3-(4-Biphenyl)alanine, the synthesis often commences with 4-biphenylpyruvic acid. This precursor undergoes a reaction with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form an intermediate imine. The imine is then reduced in situ to the desired racemic amino acid.

A common synthetic sequence involves the following steps:

Synthesis of the α-keto acid precursor, 4-biphenylpyruvic acid.

Condensation with an ammonia source to form the corresponding imine.

In situ reduction of the imine to yield the racemic amino acid.

Conversion to the hydrochloride salt for improved stability and handling.

| Precursor | Reagents | Product | Key Features |

| 4-Biphenylpyruvic acid | 1. NH₄OAc, NH₄OH 2. NaBH₃CN | DL-3-(4-Biphenyl)alanine | Direct, one-pot synthesis of the racemic amino acid. |

| 4-Biphenylacetaldehyde | 1. (NH₄)₂CO₃, KCN (Strecker Synthesis) 2. Acid Hydrolysis | DL-3-(4-Biphenyl)alanine | Classic amino acid synthesis route applicable to biphenyl precursors. |

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the biaryl (biphenyl) system. These methods offer a modular approach, allowing for the late-stage introduction of the phenyl group onto a functionalized phenylalanine derivative. The Suzuki-Miyaura coupling is particularly prominent in this area.

This strategy typically involves the coupling of a halogenated phenylalanine derivative, such as 4-bromo-DL-phenylalanine, with a phenylboronic acid derivative. The reaction is catalyzed by a palladium complex in the presence of a base. The versatility of the Suzuki coupling allows for the synthesis of a wide array of biphenylalanine analogues by simply varying the boronic acid partner.

Key components of this synthetic approach include:

Aryl Halide: An N-protected 4-halo-phenylalanine ester (e.g., N-acetyl-4-bromo-DL-phenylalanine methyl ester).

Boronic Acid: Phenylboronic acid or a substituted variant.

Palladium Catalyst: A Pd(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor and phosphine (B1218219) ligands.

Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is required to activate the boronic acid.

| Aryl Halide Precursor | Coupling Partner | Catalyst System | Product |

| N-Boc-4-iodo-L-phenylalanine methyl ester | Phenylboronic acid | Pd(OAc)₂, SPhos | N-Boc-L-3-(4-biphenyl)alanine methyl ester |

| 4-Bromo-DL-phenylalanine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DL-3-(4-Biphenyl)alanine |

Stereoselective Synthesis and Enantiomeric Resolution Techniques

For many applications, obtaining enantiomerically pure forms of 3-(4-biphenyl)alanine is essential. This is achieved either by separating the enantiomers from a racemic mixture (resolution) or by synthesizing the desired enantiomer directly (asymmetric synthesis).

A classical and robust method for resolving racemic amino acids is through the formation of diastereomeric salts. This technique involves reacting the racemic amino acid with a chiral resolving agent, which is a single enantiomer of another chiral compound, often a chiral acid or base. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.

These differences in solubility allow for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the resolving agent is removed by acid-base extraction, yielding the enantiomerically enriched amino acid. For resolving DL-3-(4-biphenyl)alanine, common resolving agents include chiral acids like tartaric acid or its derivatives. The efficiency of the resolution depends heavily on the choice of resolving agent and the crystallization solvent.

Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining enantiopure amino acids. This method exploits the stereospecificity of enzymes, which catalyze a reaction on only one enantiomer of a racemic substrate. Lipases are commonly employed for the resolution of amino acid esters.

In a typical procedure, racemic N-acetyl-DL-3-(4-biphenyl)alanine is esterified. The resulting racemic ester is then subjected to hydrolysis catalyzed by a lipase, such as Candida rugosa lipase. The enzyme will selectively hydrolyze one enantiomer of the ester (e.g., the L-enantiomer) back to the N-acetyl amino acid, leaving the other enantiomer (the D-enantiomer) as the unreacted ester. The resulting mixture of the N-acetyl amino acid and the amino acid ester can then be easily separated.

| Enzyme | Substrate | Selectivity | Product |

| Candida rugosa Lipase (CRL) | N-Acetyl-DL-3-(4-biphenyl)alanine ethyl ester | High for L-enantiomer | N-Acetyl-L-3-(4-biphenyl)alanine and N-Acetyl-D-3-(4-biphenyl)alanine ethyl ester |

| Porcine Pancreatic Lipase (PPL) | DL-3-(4-Biphenyl)alanine methyl ester | Moderate to high | L-3-(4-biphenyl)alanine and D-3-(4-biphenyl)alanine methyl ester |

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution. One powerful approach involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate, directing a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of biphenylalanine, an achiral glycine (B1666218) or alanine enolate equivalent can be alkylated in the presence of a chiral auxiliary. Evans oxazolidinone auxiliaries are well-known for this purpose. The N-acylated Evans auxiliary is deprotonated to form a chiral enolate, which then reacts with a 4-biphenylmethyl halide (e.g., 4-biphenylmethyl bromide). The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid.

Derivatization Strategies for Targeted Research Applications

The unique structural properties of DL-3-(4-Biphenyl)alanine, characterized by its bulky, aromatic biphenyl side chain, make it a valuable building block in medicinal chemistry and materials science. To incorporate this non-canonical amino acid into peptides or other complex molecular architectures, targeted derivatization of its primary functional groups—the N-terminal amine and the C-terminal carboxylic acid—is essential. These modifications are critical for controlling reactivity, preventing unwanted side reactions, and enabling sequential assembly, such as in solid-phase peptide synthesis.

In peptide synthesis, the protection of the α-amino group is a fundamental step to ensure that the correct peptide bond is formed in a controlled, stepwise manner. nih.gov Without a protecting group, the amino acid could self-polymerize or react non-selectively. For DL-3-(4-Biphenyl)alanine, standard N-terminal protecting groups used in peptide chemistry are readily applicable. The two most dominant strategies involve the use of the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. peptide.com

The Boc group is installed on the nitrogen atom of biphenylalanine and is stable under most conditions but can be cleanly removed using moderate to strong acids, such as trifluoroacetic acid (TFA). ub.edu This acid-labile nature makes it a cornerstone of the original Merrifield solid-phase synthesis strategy. ub.edu

Table 1: Comparison of Common N-Terminal Protecting Groups for DL-3-(4-Biphenyl)alanine

| Protecting Group | Structure | Reagent for Introduction | Cleavage Conditions | Key Characteristics |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Acid-labile; suitable for Boc/Bzl peptide synthesis strategy. peptide.comub.edu | |

| Fmoc (9-fluorenylmethyloxycarbonyl) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | 20-40% Piperidine in Dimethylformamide (DMF) | Base-labile; allows for milder deprotection, preserving acid-sensitive functionalities. peptide.comcreative-proteomics.com |

The carboxylic acid moiety of DL-3-(4-Biphenyl)alanine is the site for forming peptide (amide) bonds with the amino group of another amino acid or for creating ester linkages for various applications, including C-terminal protection or the synthesis of ester-based derivatives. This process requires the activation of the carboxyl group to convert its hydroxyl component into a better leaving group, thereby facilitating nucleophilic attack by an amine or alcohol. nih.gov

Amide Bond Formation: The formation of a peptide bond is the cornerstone of peptide synthesis. For N-protected DL-3-(4-Biphenyl)alanine, this is typically achieved using a coupling reagent. A common method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov These additives act as catalysts that form an active ester intermediate, which then reacts efficiently with the incoming amine. This approach is known to suppress side reactions and minimize the risk of racemization at the chiral center. nih.gov Other highly efficient coupling reagents include uronium-based salts like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), rapidly activates the carboxyl group for amide bond formation. nih.gov

Ester Linkages: The synthesis of ester derivatives of DL-3-(4-Biphenyl)alanine can be important for several reasons. Methyl, ethyl, or benzyl (B1604629) esters can serve as protecting groups for the C-terminus during the synthesis of a peptide from the C- to N-terminus. acs.org Furthermore, esterification is a common step in creating derivatives for biological screening or for use as precursors in more complex syntheses. nih.gov The N-arylation of amino acid esters, for example, is a significant functionalization in pharmaceutical chemistry, and methods have been developed using various aryl substrates with palladium catalysts to achieve this transformation with minimal racemization. acs.org The synthesis of α-amino esters can also be achieved via biocatalytic methods, representing a modern approach to creating these valuable precursors. nih.gov

Table 2: Reagents for Carboxylic Acid Functionalization of N-Protected DL-3-(4-Biphenyl)alanine

| Functionalization | Reagent System | Purpose | Mechanism of Action |

| Amide Linkage (Peptide Bond) | EDC / HOBt | Forms a peptide bond with an amine. | The carbodiimide (B86325) (EDC) activates the carboxylic acid, which then reacts with HOBt to form an active ester, preventing racemization and improving coupling efficiency. nih.gov |

| Amide Linkage (Peptide Bond) | TBTU / DIPEA | Rapidly forms a peptide bond with an amine. | The uronium salt (TBTU) creates a highly reactive OBt-ester intermediate in the presence of a base (DIPEA), driving the acylation of the amine. nih.gov |

| Ester Linkage (Esterification) | Alcohol (e.g., Methanol) / Acid Catalyst (e.g., SOCl₂) | Protects the C-terminus or creates ester derivatives. | Fischer esterification under acidic conditions converts the carboxylic acid to its corresponding ester (e.g., methyl ester). |

| Ester Linkage (N-Arylation) | t-BuBrettPhos Pd G3/G4 Precatalyst | Used in the N-arylation of the corresponding amino acid ester. | This palladium catalyst system facilitates the coupling of an aryl triflate to the N-terminus of the pre-formed amino acid ester under mild conditions. acs.org |

Integration of Dl 3 4 Biphenyl Alanine Hydrochloride into Peptide and Protein Systems

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry that allows for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The incorporation of non-canonical amino acids like DL-3-(4-Biphenyl)alanine is a routine application of this technique, providing a direct route to novel peptidomimetics with tailored properties.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved characteristics, such as enhanced stability or bioavailability. nih.gov The incorporation of DL-3-(4-Biphenyl)alanine is a key strategy in peptidomimetic design. Its biphenyl (B1667301) side chain can introduce crucial aromatic and hydrophobic interactions, often mimicking the role of phenylalanine or tryptophan residues at protein-protein interfaces.

The synthesis of these peptidomimetics can be achieved through standard SPPS protocols, where the fluorenylmethoxycarbonyl (Fmoc) protected form of biphenylalanine is used in the coupling steps. nih.gov More complex structures can be generated using multicomponent reactions, such as the Ugi four-component reaction, which can efficiently create diverse libraries of phenylalanine-containing peptidomimetics. nih.govproquest.com An alternative advanced strategy involves the on-resin synthesis of the biphenyl moiety itself. This can be accomplished by starting with a resin-bound peptide containing 4-iodophenylalanine and then performing a Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage. researchgate.net This method offers flexibility in creating a variety of biphenyl-containing peptides. researchgate.net

Table 1: Synthetic Strategies for Incorporating Biphenylalanine into Peptides

| Strategy | Description | Key Advantages |

|---|---|---|

| Direct SPPS Coupling | The Fmoc-protected DL-3-(4-Biphenyl)alanine is used as a building block in a standard automated or manual SPPS protocol. | Straightforward, high-yielding, and compatible with most standard SPPS chemistries. |

| On-Resin Suzuki-Miyaura Coupling | A peptide containing 4-iodophenylalanine is synthesized on the solid support, followed by a palladium-catalyzed cross-coupling with a boronic acid to form the biphenyl group. researchgate.net | Allows for the creation of diverse biaryl structures by varying the coupling partner; useful for creating cyclic biaryl peptides. researchgate.net |

| Multi-Component Reactions (e.g., Ugi) | Biphenylalanine-containing aldehydes or amines are used as inputs in a one-pot reaction with other components to rapidly generate complex peptidomimetic scaffolds. nih.govproquest.com | High efficiency, atom economy, and ability to quickly build molecular diversity for screening libraries. proquest.com |

A primary goal of peptide design is to control the three-dimensional shape of the molecule to enhance its biological activity. nih.gov The inherent flexibility of linear peptides often leads to a high entropic penalty upon binding to a target, which reduces affinity. nih.gov Introducing conformational constraints can pre-organize the peptide into its bioactive conformation, improving binding and stability. nih.govscilit.com

The bulky and sterically hindered nature of the biphenyl side chain makes DL-3-(4-Biphenyl)alanine an excellent tool for imposing such constraints. nih.gov When incorporated into a peptide sequence, the biphenyl group restricts the rotational freedom of the peptide backbone in its vicinity, influencing the local phi (φ) and psi (ψ) dihedral angles. This restriction can be used to induce or stabilize specific secondary structures, such as β-turns or helical conformations. nih.gov The inclusion of such conformationally constrained non-canonical amino acids is a widely used strategy to improve the bioavailability and proteolytic resistance of peptide-based therapeutics. nih.gov Studies on cyclic opioid peptide analogs have shown that conformational restriction of the phenylalanine residue can have profound effects on receptor selectivity and stereospecificity. acs.org

Site-Specific Incorporation via Genetic Code Expansion (GCE) Technologies

Genetic Code Expansion (GCE) allows for the site-specific incorporation of non-canonical amino acids (ncAAs), including DL-3-(4-Biphenyl)alanine, into proteins within living cells. nih.gov This technology hijacks the cell's translational machinery by introducing an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's endogenous set, meaning it does not cross-react with them. nih.govportlandpress.com

The core of GCE is the orthogonal aminoacyl-tRNA synthetase (aaRS), which is engineered to uniquely recognize and charge the desired ncAA onto its cognate, orthogonal tRNA. nih.govfrontiersin.org This tRNA has its anticodon loop modified to recognize a reassigned codon, typically a nonsense or "stop" codon like the amber codon (UAG), that has been introduced into the gene of interest at the desired location. frontiersin.orgnih.gov

For incorporating phenylalanine analogs like biphenylalanine, synthetases such as the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii (Mj) or the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species are common starting points for engineering. portlandpress.com The active site of the synthetase is mutated to create a binding pocket that accommodates the bulky biphenyl group while discriminating against the 20 canonical amino acids. This process often involves several rounds of directed evolution and selection, using methods like fluorescence-activated cell sorting (FACS) to screen libraries of mutant synthetases for both high activity with the ncAA and high fidelity. nih.govresearchgate.net

Table 2: Common Orthogonal Systems for Phenylalanine Analog Incorporation

| System Source | Orthogonal Pair | Typical Codon | Engineering Notes |

|---|---|---|---|

| Methanocaldococcus jannaschii | TyrRS / tRNATyr | UAG (Amber) | The active site is mutated to expand the binding pocket. Widely used for various tyrosine and phenylalanine analogs. portlandpress.com |

| Methanosarcina mazei/barkeri | PylRS / tRNAPyl | UAG (Amber) | PylRS is known for its promiscuity and tolerance for bulky side chains, making it a versatile scaffold for engineering. nih.govportlandpress.com |

The ability to site-specifically incorporate DL-3-(4-Biphenyl)alanine opens up new avenues in protein engineering, allowing for the creation of proteins with novel or enhanced functions. nih.govresearchgate.net The unique properties of the biphenyl group—its size, rigidity, and hydrophobicity—can be exploited for various purposes.

For instance, incorporating biphenylalanine can enhance protein-protein interactions by providing a large hydrophobic surface for binding or by acting as a "hydrophobic anchor." It can also be used to probe binding pockets in enzymes or receptors, where its bulky nature can help map the steric and electronic requirements of the active site. Replacing a key residue like phenylalanine with biphenylalanine can lead to significant improvements in enzyme activity. portlandpress.com Furthermore, the introduction of this bulky group can increase the thermal stability of a protein by improving the packing of its hydrophobic core. portlandpress.com These engineered proteins are valuable tools for creating new biotherapeutics, biocatalysts, and materials. nih.gov

Structural and Conformational Impact on Bio-Macromolecules

The introduction of a non-canonical amino acid as structurally distinct as biphenylalanine can have a significant impact on the local and global structure of a protein or peptide. nih.gov The biphenyl side chain is substantially larger and more hydrophobic than that of phenylalanine or tyrosine. When incorporated, it displaces neighboring residues and can alter the packing of the protein's hydrophobic core. portlandpress.com

Table 3: Predicted Structural and Conformational Impacts of Biphenylalanine

| Structural Level | Potential Impact | Underlying Rationale/Mechanism |

|---|---|---|

| Primary | Altered sequence. | Direct substitution of a canonical amino acid. |

| Secondary | Disruption or stabilization of α-helices and β-sheets. | The bulky side chain can create steric clashes that break secondary structures or form favorable non-covalent interactions that stabilize them. |

| Tertiary | Altered hydrophobic core packing; changes in global fold. | The large, rigid side chain occupies significant volume, influencing how the protein folds and packs its interior. portlandpress.com |

| Quaternary | Modification of protein-protein interaction interfaces. | The biphenyl group can serve as a new binding determinant or block an existing interaction site. |

Influence on Secondary Structure Elements (e.g., helicity, beta-sheet propensity)

The introduction of the biphenylalanine (Bip) residue into a peptide sequence significantly directs the formation of specific secondary structures, primarily through strong hydrophobic and aromatic (π-π stacking) interactions. Research indicates a strong propensity for Bip and related structures like di(phenylalanine) to induce and stabilize β-sheet-like conformations.

Studies on amphiphilic copolymers containing a di(phenylalanine) acrylamide (B121943) monomer have shown that this moiety is a key driver for the formation of local β-sheet-like structures when the polymer collapses in an aqueous environment. osti.gov These structures are stabilized by a combination of hydrogen bonding and aromatic interactions. osti.gov The analysis of these structures using circular dichroism (CD) spectroscopy reveals non-canonical spectra, which, unlike typical β-sheets, are characterized by the strong absorbance of the aromatic side chains. osti.govspringernature.com The resulting spectra have been observed to show distinct maxima that are indicative of the ordered arrangement of the aromatic groups within a β-sheet context. osti.gov

Table 1: Circular Dichroism (CD) Spectral Features for Copolymers Containing Phenylalanine (F) and Di(phenylalanine) (FF) in Aqueous Solution This table summarizes the key spectral peaks observed in CD analysis, indicating the formation of ordered, β-sheet-like structures driven by aromatic interactions. Data sourced from studies on bioinspired copolymers. osti.gov

| Copolymer Component | Peak 1 (Maximum) | Peak 2 (Maximum) | Structural Interpretation |

| Phenylalanine (F) | ~198 nm | ~217 nm | Indicates ordered structure. |

| Di(phenylalanine) (FF) | ~198 nm (higher intensity) | ~217 nm (narrower peak) | Suggests a more defined and stable β-sheet-like structure due to enhanced π–π* and n–π* transitions from aromatic interactions and hydrogen bonds. osti.gov |

The structural basis for this propensity lies in the nature of the biphenyl side chain. Large, non-polar side chains, such as phenylalanine and by extension biphenylalanine, are favored in face-to-face hydrophobic contacts which are a stabilizing feature of β-sheets. nih.gov The extended conformation of a β-strand can readily accommodate such bulky groups, which can protrude from the plane of the sheet, minimizing steric hindrance. youtube.com Molecular dynamics simulations have further elucidated this role, showing that the biphenylalanine residue acts as a hydrophobic anchor, enhancing the peptide's ability to interact with and insert into membranes, a process often mediated by a defined secondary structure. nih.gov

Effects on Protein Folding, Stability, and Dynamics

The incorporation of DL-3-(4-Biphenyl)alanine can exert a powerful influence on the entire process of protein folding, the stability of the final folded state, and the protein's subsequent molecular dynamics. The large, rigid biphenyl group can act as a major stabilizing element, particularly when buried within a protein's hydrophobic core.

The hydrophobic effect is a primary driving force for protein folding, where non-polar residues are sequestered away from water to minimize the disruption of water's hydrogen-bonding network. libretexts.orgfrontiersin.org The biphenyl side chain, being significantly more hydrophobic than natural aromatic residues like phenylalanine or tyrosine, can contribute substantially to this effect. Its burial within the protein core maximizes favorable van der Waals interactions and can dramatically increase the thermodynamic stability of the folded state. libretexts.orgfrontiersin.org

This stabilizing effect has been demonstrated in studies on various proteins. For instance, the mutation of a buried phenylalanine residue in a thioredoxin from a psychrophilic bacterium to residues with different properties revealed the critical role of the aromatic side chain in maintaining thermal stability. nih.gov While phenylalanine itself provides significant stability, the data implies that an even larger hydrophobic group like biphenylalanine could enhance this effect further.

| Protein Variant | Description | Melting Temperature (Tm) | Change in Tm from WT (ΔTm) |

| SpTrx WT | Wild-Type, contains Phenylalanine (Phe) at position 26. | 73.4°C | 0°C |

| F26Y | Phe at position 26 mutated to Tyrosine (Tyr). | 63.5°C | -9.9°C |

| F26W | Phe at position 26 mutated to Tryptophan (Trp). | 59.3°C | -14.1°C |

| F26A | Phe at position 26 mutated to Alanine (B10760859) (Ala). | 56.4°C | -17.0°C |

Furthermore, the rigidity of the biphenylalanine side chain can alter the dynamics of the protein. In a remarkable example of protein design, p-biphenylalanine was incorporated into the core of a highly thermostable protein. nih.gov Computational design was used to create a pocket that formed complementary interactions with the planar transition state of the biphenyl group's rotation. nih.gov This resulted in a protein where the biphenylalanine side chain was kinetically trapped in this high-energy conformation, effectively stabilizing a reaction's transition state. nih.gov The resulting protein mutant exhibited an extremely high melting temperature of approximately 110°C, underscoring the profound stabilizing potential of well-packed biphenylalanine residues. nih.gov This demonstrates that beyond simply increasing general stability, the residue can be used to precisely control the energy landscape and dynamics of a protein, locking it into specific conformations.

Applications in Medicinal Chemistry and Drug Discovery Programs

Rational Design of Bioactive Ligands and Enzyme Modulators

The biphenylalanine framework provides a versatile platform for the rational design of molecules that can interact with specific biological targets. The extended aromatic system allows for significant van der Waals and π-π stacking interactions within protein binding pockets, often leading to potent and selective modulation of enzyme and receptor functions.

The incorporation of biphenylalanine has proven to be an effective strategy in the design of potent enzyme inhibitors. The biphenyl (B1667301) group can occupy hydrophobic pockets in enzyme active sites, leading to enhanced inhibitory activity.

A notable example is the development of inhibitors for histone deacetylases (HDACs), a class of enzymes implicated in cancer. In a study focused on structure-activity relationships of phenylalanine-containing HDAC inhibitors, a biphenylalanine derivative was identified as a potent enzyme inhibitor. This compound demonstrated the ability to block cell proliferation in the submicromolar range and was a strong inducer of terminal cell differentiation, highlighting the advantageous properties conferred by the biphenylalanine scaffold.

Similarly, biphenylalanine has been utilized in the design of inhibitors for the dopamine (B1211576) transporter (DAT), a key protein in the regulation of dopamine levels in the brain. Aromatic modification of a linear peptide by replacing a phenylalanine residue with 4,4'-biphenylalanine (Bip) induced a β-turn conformation, which is preferred by the dopamine transporter. This modification resulted in a potent and selective peptidic inhibitor of DAT. The table below summarizes the inhibitory activity of a biphenylalanine-containing peptide against the dopamine transporter.

| Compound | Modification | DAT Inhibition (IC50) |

|---|---|---|

| Peptide 1 (Template) | Contains Phenylalanine | No significant activity |

| Peptide 2 | Replacement of Phenylalanine with 4,4'-Biphenylalanine | Apparent inhibition of DAT function |

Furthermore, derivatives of N-benzoyl-L-biphenylalanine have been discovered as potent dual inhibitors of α4β7 and α4β1 integrins, which are involved in inflammatory processes. Optimization of a lead compound through the manipulation of substituents on the biphenylalanine core led to the generation of low nanomolar antagonists.

The unique conformational constraints imposed by the biphenylalanine structure have been exploited to develop both agonists and antagonists for various receptors. The orientation of the two phenyl rings can be fine-tuned to either activate or block receptor signaling pathways.

In the field of angiotensin II receptor modulation, biphenylalanine-containing analogues have been shown to act as potent antagonists. When incorporated into angiotensin II, [Sar1,Bip8]AII and [Sar1,D-Bip8]AII were found to be potent inhibitors, being approximately 9 and 2 times more effective than the standard antagonist, [Sar1,Leu8]AII, respectively. These antagonists demonstrated prolonged blockade of the pressor response to angiotensin II.

Conversely, in the urotensinergic system, the replacement of a tryptophan residue with biphenylalanine in urotensin II-related peptide (URP) resulted in a potent and selective agonist for the urotensin (UT) receptor. This modification led to advantageous hydrophobic interactions, enhancing the peptide's activity.

The following table presents data on the activity of biphenylalanine-containing peptides at different receptors.

| Peptide | Target Receptor | Activity | Relative Potency |

|---|---|---|---|

| [Sar1,Bip8]AII | Angiotensin II Receptor | Antagonist | ~9x more effective than [Sar1,Leu8]AII |

| [Sar1,D-Bip8]AII | Angiotensin II Receptor | Antagonist | ~2x more effective than [Sar1,Leu8]AII |

| [Bip4]URP (Urocontrin) | Urotensin (UT) Receptor | Agonist | Potent and selective |

Structure-Activity Relationship (SAR) Investigations of Biphenylalanine-Containing Compounds

The systematic modification of the biphenylalanine scaffold has been instrumental in elucidating structure-activity relationships (SAR) for a variety of biological targets. By exploring different substitution patterns on the biphenyl rings, researchers can map the chemical space required for optimal biological activity.

In the development of dual α4β7/α4β1 integrin antagonists, extensive SAR studies were conducted on N-benzoyl-L-biphenylalanine derivatives. The potency of the initial lead compound was significantly improved by sequential manipulation of substituents on the biphenyl rings, leading to the identification of subnanomolar antagonists. For example, the lead compound had an IC50 of 5 µM for α4β7, while optimized analogues reached low nanomolar concentrations.

SAR studies have also been crucial in the development of synthetic cannabinoid receptor agonists. By comparing the binding affinities and functional activities of compounds with different head groups and amino acid linkers, including phenylalanine derivatives, researchers have been able to establish clear trends. For instance, an ADB head group generally resulted in higher binding affinity compared to AB and APP head groups.

Contributions to Combinatorial Chemistry and Virtual Screening Library Construction

The unique structural features of biphenylalanine make it a valuable component for enriching the diversity of chemical libraries used in high-throughput screening, both in physical and virtual formats.

Biphenylalanine and its derivatives can be incorporated into combinatorial libraries to expand the chemical space beyond that of natural amino acids. These libraries, which can contain millions of unique compounds, are powerful tools for identifying novel bioactive molecules. The inclusion of non-natural amino acids like biphenylalanine introduces conformational rigidity and novel interaction capabilities, increasing the probability of finding hits against challenging targets such as protein-protein interactions.

In the realm of virtual screening, large "make-on-demand" libraries containing billions of virtual compounds are being utilized to identify potential drug candidates. The inclusion of building blocks like biphenylalanine in these virtual libraries enhances their diversity and potential for discovering novel chemotypes. For example, virtual screening of a large chemical library led to the identification of novel antagonists for a lipid G protein-coupled receptor, demonstrating the power of these diverse virtual collections.

The table below illustrates the diversity introduced by non-natural amino acids in chemical libraries.

| Library Type | Incorporated Monomers | Potential Diversity | Application |

|---|---|---|---|

| Combinatorial Peptide Library | Natural and Non-natural amino acids (e.g., Biphenylalanine) | High (millions of compounds) | Screening for receptor binding, enzyme inhibition |

| Virtual Screening Library | Diverse chemical scaffolds including biphenylalanine derivatives | Vast (billions of compounds) | Computational identification of potential drug candidates |

Development of Prodrug Strategies Utilizing Biphenylalanine Derivatives

The chemical properties of biphenylalanine can be leveraged in the design of prodrugs to improve the pharmacokinetic profiles of parent drugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body through enzymatic or chemical transformation.

One strategy involves the use of enzyme-cleavable linkers that incorporate biphenylalanine. For example, a patent describes the use of biphenylalanine in the composition of enzyme-cleavable amphetamine prodrugs. In such a design, the biphenylalanine moiety could be part of a peptide linker that is recognized and cleaved by specific enzymes in the body, leading to the controlled release of the active drug. Another patent application discusses the use of biphenylalanine derivatives in prodrugs designed to avoid gastrointestinal side effects. By masking the active drug with a promoiety containing biphenylalanine, the drug can pass through the gastrointestinal tract in an inactive form, minimizing local adverse events, and then be activated systemically.

While specific research articles detailing the enzymatic cleavage kinetics of biphenylalanine-containing prodrugs are limited, the principles of peptide-based prodrug design suggest that the nature of the amino acids flanking the cleavage site, including the presence of a bulky residue like biphenylalanine, would influence the rate of enzymatic activation.

Biological and Pharmacological Investigations of Dl 3 4 Biphenyl Alanine Hydrochloride Derivatives

Evaluation of Antimicrobial Properties in Research Settings

Derivatives of biphenyl (B1667301) and phenylalanine have been a subject of interest for their potential to combat microbial infections, including those caused by antibiotic-resistant strains. tsijournals.comnih.gov Research has demonstrated that these compounds can exhibit both antibacterial and antifungal properties, with their efficacy often linked to specific structural modifications.

In one study, a series of biphenyl derivatives were synthesized and screened for antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus epidermidis) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria. tsijournals.comresearchgate.net The results indicated that the synthesized compounds displayed a spectrum of activity from moderate to good against the selected strains. tsijournals.comresearchgate.net Another research effort focused on biphenyl and dibenzofuran (B1670420) derivatives, revealing that compounds like 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol showed potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. nih.gov Their minimum inhibitory concentration (MIC) values were as low as 3.13 and 6.25 μg/mL, respectively. nih.gov The study suggested that the presence of a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other was beneficial for antibacterial activity. nih.gov

Peptides incorporating diphenylalanine have also been evaluated. mdpi.com A cyclic peptide, [DipR]5, demonstrated notable antifungal activity against Candida parapsilosis and Aspergillus fumigatus with MIC values of 6.6 µM and 1.6 µM, respectively. mdpi.com This peptide also showed potent activity against Gram-positive bacteria. mdpi.com Similarly, surfactants based on phenylalanine and tryptophan have been synthesized and tested, with C12 and C14 alkyl chain derivatives showing the most effectiveness against a range of microorganisms. mdpi.com Furthermore, new cationic surfactants based on phenylalanine-arginine (LPAM) and tryptophan-arginine (LTAM) exhibited good antifungal activity against fluconazole-resistant Candida species, with a low MIC of 8.2 μg/mL. nih.gov Their mechanism is believed to involve disruption of the cell membrane. nih.gov

Assessment of Antiproliferative and Cytotoxic Effects in Cancer Research

The potential of biphenylalanine derivatives as anticancer agents has been explored in various studies, demonstrating cytotoxic effects against several cancer cell lines. benthamdirect.comnih.gov These compounds are often designed to target pathways crucial for cancer cell proliferation and survival. nih.gov

For instance, a study on phenylalanine derivatives synthesized L-4-iodophenylalanine (Ip) and L-4-phosphophenylalanine (Pp), which showed cytotoxicity against the human colon cancer cell line HT-29 and were found to induce apoptosis. researchgate.net In another investigation, hydroxylated biphenyl compounds, structurally related to curcumin, were tested against five malignant melanoma cell lines. nih.gov Compounds 11 and 12 from this series showed significant antitumor potential with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively, while exhibiting no toxicity to normal fibroblasts up to 32 µM. nih.gov

A series of novel β-phenylalanine derivatives containing sulphonamide and azole moieties were synthesized and evaluated for their antiproliferative activity in lung cancer models. benthamdirect.com Two lead candidates, compound 5 and Schiff base 13b, were identified as the most active against the A549 human lung adenocarcinoma cell line. benthamdirect.com Notably, Schiff base 13b retained potent antiproliferative activity in both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer lines, suggesting it may overcome common drug resistance mechanisms. benthamdirect.com

Furthermore, a novel L-phenylalanine dipeptide derivative, HXL131, was shown to inhibit the proliferation of human prostate cancer (PCa) cells (PC3 line), induce apoptosis, and arrest the cell cycle at the G2/M phase. nih.gov This compound also inhibited cell migration, indicating its potential to interfere with metastasis. nih.gov

Studies on Molecular Interactions with Defined Biological Targets

Understanding how DL-3-(4-biphenyl)alanine hydrochloride derivatives interact with biological macromolecules is key to elucidating their mechanism of action and for rational drug design. Molecular docking and other biochemical assays have been employed to identify and characterize these interactions.

A notable class of biphenylalanine urea (B33335) derivatives was identified as potent antagonists of the vitronectin receptor (αvβ3). researchgate.netresearchgate.net This receptor is implicated in diseases such as cancer and osteoporosis. researchgate.net Computational docking studies, using the X-ray structure of αvβ3, helped to rationalize the binding mode of these compounds, which exhibit nanomolar affinity for the receptor. researchgate.netresearchgate.net

In other research, molecular docking was used to study β-phenylalanine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment. nih.gov These studies, combined with 3D-QSAR models, helped to identify the structural features necessary for potent inhibition. nih.gov Similarly, 3-phenyl-β-alanine-based oxadiazole hybrids were designed and evaluated as inhibitors of carbonic anhydrase-II (CA-II), an enzyme linked to glaucoma and certain cancers. nih.govbeilstein-journals.org Docking studies showed these compounds fitting into the entrance of the enzyme's active site, interacting with key residues like Thr199 and Gln92. nih.govbeilstein-journals.org

The interaction of biphenylalanine derivatives with the HIV-1 envelope glycoprotein (B1211001) gp120 has also been investigated. mdpi.com Molecular docking suggested that L-biphenylalanine had a high probability of binding to gp120, and subsequent CD4 capture ELISA experiments confirmed its ability to inhibit the gp120-CD4 interaction at submicromolar concentrations, indicating its potential as an HIV-1 attachment inhibitor. mdpi.com Furthermore, fluorescent biphenyl derivatives of phenylalanine have been successfully incorporated into proteins like E. coli dihydrofolate reductase (ecDHFR), serving as probes to monitor protein conformational changes with minimal disruption to the protein's function.

Investigation of Pharmacokinetic Modifiers and Biological Half-Life in Preclinical Models

The therapeutic potential of any compound is highly dependent on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which collectively determine its biological half-life. Preclinical studies on phenylalanine derivatives have begun to shed light on these aspects.

The metabolic stability of β-phenylalanine scaffolds is considered an advantage, potentially making them more suitable as drug candidates compared to their α-amino acid counterparts, which can have limited metabolic stability. benthamdirect.com For instance, while an α-phenylalanine scaffold identified as a potential CYP26A1 inhibitor showed insufficient metabolic stability in vitro, β-phenylalanine was proposed as a more stable alternative. benthamdirect.com

Studies on macrocyclic tetrapeptides containing phenylalanine stereoisomers revealed varying metabolic stability in mouse liver microsomes. The half-lives of most stereoisomers were short (≤30 minutes), consistent with rapid metabolism by cytochrome P450 enzymes. However, one stereoisomer displayed a significantly longer half-life of over 60 minutes, highlighting how stereochemistry can influence metabolic fate.

The use of radioisotopes, such as 18F, has been instrumental in pharmacokinetic studies. The relatively long half-life of 18F (109.8 minutes) makes it suitable for positron emission tomography (PET) imaging. Fluorinated phenylalanine derivatives like 4-borono-2-[18F]fluoro-D,L-phenylalanine ([18F]FBPA) are used as radiotracers to visualize tumors, leveraging their uptake in metabolically active cancer cells. In a different context, cyclic peptides containing D-phenylalanine, such as c(RGDfK), have been developed for targeted drug delivery. The inclusion of the D-amino acid enhances stability against degradation by serum proteases, improving its pharmacokinetic profile for delivering therapeutic agents to tumors.

Advanced Analytical and Characterization Methodologies in Research

High-Resolution Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. For chiral molecules like DL-3-(4-Biphenyl)alanine, specialized chromatographic techniques are essential to separate the stereoisomers and quantify their relative abundance.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the separation of enantiomers. The direct analysis of underivatized amino acid enantiomers is often preferred as it avoids additional reaction steps and potential impurities. sigmaaldrich.com This technique relies on a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of a compound, leading to different retention times and thus, separation.

For amino acids like 3-(4-Biphenyl)alanine, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.com These phases possess ionic groups and are compatible with a broad range of polar and aqueous mobile phases, making them ideal for separating zwitterionic compounds. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte and the chiral selector. The choice of mobile phase, often a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer, along with parameters like temperature, significantly influences the retention and resolution of the enantiomers. nih.govresearchgate.net Research on similar amino acids has shown that enantioselectivity often increases with the concentration of the organic modifier in the mobile phase. sigmaaldrich.com

Table 1: Representative Chiral Stationary Phases (CSPs) for Amino Acid Enantioseparation by HPLC

| Chiral Stationary Phase (CSP) Type | Chiral Selector | Applicable Separation Mode(s) | Notes on Selectivity for Amino Acids |

| Macrocyclic Glycopeptide | Teicoplanin | Reversed-Phase, Polar Organic | Excellent for underivatized α-amino acids; D-enantiomer is typically more retained. sigmaaldrich.comsigmaaldrich.com |

| Macrocyclic Glycopeptide | Ristocetin A | Reversed-Phase | Provides complementary selectivity to teicoplanin-based phases. researchgate.net |

| Polysaccharide-Based | Amylose (3,5-dimethylphenylcarbamate) | Normal-Phase, Reversed-Phase, Polar Organic | Broad applicability for various chiral compounds, including those with different stereogenic elements. nih.gov |

| Cyclodextrin-Based | β-cyclodextrin | Reversed-Phase, Normal-Phase | Used for separating enantiomers, though derivatization is sometimes required. researchgate.net |

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another critical technique for assessing enantiomeric purity. Due to the low volatility of amino acids, a derivatization step is required before GC analysis. uni-tuebingen.de This typically involves esterification followed by acylation to convert the non-volatile amino acid into a volatile derivative. uni-tuebingen.decat-online.com For instance, N-(O,S)-trifluoroacetyl isobutyl esters are common derivatives used for this purpose. nih.gov

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase, such as Chirasil-Val. nih.govnih.gov This phase, an amino acid derivative itself, allows for the differential interaction and separation of the derivatized D- and L-enantiomers. nih.gov The separated enantiomers are then detected by a mass spectrometer, which not only quantifies their amounts but also confirms their identity based on their mass-to-charge ratio and fragmentation patterns. nih.gov This method is highly sensitive and can be used to determine even small deviations from a racemic mixture. uni-tuebingen.de

Table 2: Common Derivatization and GC Conditions for Amino Acid Enantiomer Analysis

| Derivatization Reagent(s) | Derivative Type | Chiral Stationary Phase (CSP) | Detection Method |

| Isopropanol / Trifluoroacetic Anhydride (TFAA) | N-trifluoroacetyl isopropyl esters | Chirasil-Val | Flame Ionization Detector (FID), Mass Spectrometry (MS) nih.gov |

| Trifluoroacetic Anhydride (TFAA) / 2,2,2-trifluoro-1-ethanol (TFE) | N(O,S)-perfluoroacyl perfluoroalkyl esters | Chirasil-L-Val, gamma-cyclodextrin | Mass Spectrometry (MS) nih.gov |

| Methyl Chloroformate | N-alkoxycarbonyl methyl esters | Not specified | Not specified sigmaaldrich.com |

| Isobutyl alcohol / Trifluoroacetic Anhydride (TFAA) | N,O,S-trifluoroacetyl isobutyl esters | Chiral stationary phase | Mass Spectrometry (MS) nih.gov |

Spectroscopic Approaches for Structural Elucidation of Synthetic Products

Spectroscopic methods are fundamental for verifying the identity and chemical structure of newly synthesized compounds like DL-3-(4-Biphenyl)alanine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the biphenyl (B1667301) group and the alanine (B10760859) backbone. The aromatic protons of the biphenyl moiety would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern. chemicalbook.com The protons of the alanine portion—the α-hydrogen (α-H) and the two β-hydrogens (β-H)—would appear more upfield. bmrb.io The α-H signal would be a multiplet due to coupling with the adjacent β-protons, while the β-protons would likely appear as a pair of doublets of doublets due to their diastereotopic nature and coupling to the α-H. nih.gov

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The spectrum would feature signals for the carboxyl carbon, the α-carbon, the β-carbon, and the twelve carbons of the biphenyl ring system. illinois.edu Data from related compounds like phenylalanine can be used to predict the approximate chemical shifts. bmrb.io

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(4-Biphenyl)alanine Moiety

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic Protons (Biphenyl) | ~7.3 - 7.8 | - | Complex multiplet region. chemicalbook.com |

| Aromatic Carbons (Biphenyl) | - | ~127 - 142 | Multiple signals expected for the 12 carbons. |

| α-Carbon Proton (α-H) | ~4.0 - 4.3 | - | Typically a doublet of doublets or triplet. bmrb.ionih.gov |

| β-Carbon Protons (β-H) | ~3.1 - 3.4 | - | Two distinct signals, likely doublets of doublets. nih.gov |

| α-Carbon (Cα) | - | ~55 - 59 | Shift is influenced by substituents. bmrb.io |

| β-Carbon (Cβ) | - | ~37 - 40 | Aliphatic carbon signal. bmrb.io |

| Carboxyl Carbon (C=O) | - | ~170 - 175 | Downfield signal typical for carboxylic acids. bmrb.io |

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the determination of its elemental formula with high confidence. nih.gov

For 3-(4-Biphenyl)alanine, the protonated molecule [M+H]⁺ would be the primary ion observed in techniques like electrospray ionization (ESI). The fragmentation of protonated amino acids under tandem mass spectrometry (MS/MS) conditions typically involves characteristic losses. nih.govnih.gov Common fragmentation pathways for phenylalanine and other amino acids include the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, often observed as a combined loss of 46 Da, to produce an iminium ion. nih.govresearchgate.net Another possible fragmentation is the loss of ammonia (B1221849) (NH₃). nih.gov Analyzing these specific fragmentation patterns provides definitive evidence for the amino acid structure.

Table 4: Expected Key Ions in Mass Spectrometry of 3-(4-Biphenyl)alanine

| Ion Description | Proposed Formula | Expected m/z (Monoisotopic) | Fragmentation Pathway |

| Protonated Parent Molecule | [C₁₅H₁₅NO₂ + H]⁺ | 242.1181 | Ionization |

| Iminium Ion | [C₁₄H₁₂N]⁺ | 194.0964 | [M+H]⁺ - H₂O - CO nih.govresearchgate.net |

| Acylium Ion | [C₁₅H₁₄O]⁺ | 210.1045 | [M+H]⁺ - NH₃ nih.gov |

| Biphenylmethyl Cation | [C₁₃H₁₁]⁺ | 167.0855 | Cleavage of the Cα-Cβ bond |

Biophysical Techniques for Investigating Macromolecular Interactions and Conformational Studies

When an unnatural amino acid like 3-(4-Biphenyl)alanine is incorporated into a peptide or protein, biophysical techniques are employed to understand how this modification affects the molecule's structure, stability, and interactions with other macromolecules. numberanalytics.comresearchgate.net These methods are crucial for rational drug design and in understanding biological processes at a molecular level. numberanalytics.com

Techniques such as Circular Dichroism (CD) spectroscopy can reveal changes in the secondary structure (e.g., α-helix, β-sheet content) of a peptide upon incorporation of the biphenylalanine residue. researchgate.net Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing thermodynamic data on the affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction between the modified peptide and its target. numberanalytics.comnumberanalytics.com Surface Plasmon Resonance (SPR) is another powerful tool that monitors binding events in real-time, yielding kinetic data such as association and dissociation rate constants. numberanalytics.com Furthermore, when incorporated into larger systems, advanced NMR techniques can be used to study the conformation of the peptide and its complex with a binding partner at atomic resolution. numberanalytics.comnih.gov

Table 5: Overview of Biophysical Techniques for Characterizing Peptides Containing 3-(4-Biphenyl)alanine

| Technique | Information Obtained | Application |

| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet), conformational changes. | Assessing the impact of the unnatural amino acid on peptide folding and stability. researchgate.net |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Characterizing the thermodynamics of the peptide binding to its target protein or receptor. numberanalytics.comnumberanalytics.com |

| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), binding affinity (KD). | Measuring the rates of association and dissociation for the peptide-target interaction. numberanalytics.com |

| Fluorescence Spectroscopy | Changes in the local environment of fluorophores, binding affinity. | Probing conformational changes and binding interactions, especially if the peptide contains a native or engineered fluorophore. numberanalytics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure, dynamics, identification of binding interface. | Detailed structural analysis of the peptide and its complexes in solution. numberanalytics.comnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of large protein-ligand complexes. | Determining the structure of the modified peptide when bound to a large macromolecular target. numberanalytics.comnih.gov |

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Biphenylalanine Derivatives

The chemical synthesis of unnatural amino acids like biphenylalanine has traditionally presented challenges, often involving multiple steps, low yields, and the use of environmentally harsh reagents. digitellinc.comqyaobio.com Consequently, a major focus of current research is the development of more efficient, cost-effective, and sustainable synthetic methods.

A significant area of advancement is in asymmetric synthesis, which is crucial for producing optically pure α-amino acids required for many pharmaceutical applications. qyaobio.com Techniques such as the highly diastereoselective Petasis three-component reaction are being optimized to improve both yield and selectivity. nih.govqyaobio.com Furthermore, photoredox-mediated C–O bond activation represents a cutting-edge, atom-economical approach that uses light to drive the reaction, generating carbon dioxide as the only stoichiometric byproduct. rsc.org

In addition to traditional chemical synthesis, biocatalytic routes are gaining traction. nih.gov The use of engineered enzymes, such as transaminases and dehydrogenases, offers a greener alternative to conventional methods. researchgate.net While challenges related to substrate specificity and catalytic efficiency remain, ongoing research in enzyme engineering is aimed at overcoming these limitations. nih.govresearchgate.net The development of robust biocatalysts is a key step toward the large-scale, industrial production of enantiomerically pure biphenylalanine derivatives. nih.gov

| Synthetic Strategy | Description | Advantages | Challenges | References |

| Asymmetric Catalysis | Employs chiral catalysts to produce enantiomerically enriched amino acids. Methods include the Petasis three-component reaction. | High efficiency and optical purity, crucial for pharmaceutical applications. | Catalyst complexity and cost. | nih.govqyaobio.com |

| Photoredox-Mediated Synthesis | Utilizes light energy and a photocatalyst to activate stable bonds, enabling the formation of new C-C bonds. | Atom-economical, can use mild reaction conditions, reduces toxic byproducts. | Requires specialized equipment, catalyst stability can be an issue. | digitellinc.comrsc.org |

| Biocatalysis/Enzymatic Synthesis | Uses engineered enzymes (e.g., dehydrogenases, transaminases) to catalyze the synthesis. | Environmentally friendly ("green chemistry"), high selectivity. | Enzyme stability, substrate specificity, and catalytic efficiency can be limiting. | nih.govresearchgate.net |

| Phase Transfer Catalysis | Involves the use of a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs. | More economical and environmentally friendly for asymmetric alkylation of glycine (B1666218). | Yields can be variable (60-90%). | qyaobio.com |

Expansion of Applications in Advanced Peptide and Protein Engineering

The ability to incorporate unnatural amino acids like biphenylalanine into peptides and proteins is a powerful tool in molecular engineering. nih.govqyaobio.com By replacing a natural amino acid with a biphenylalanine residue at a specific site, researchers can introduce novel physicochemical and biological properties into the resulting molecule. qyaobio.comresearchgate.net This technique, often achieved through genetic code expansion, opens up a vast array of possibilities for creating proteins with enhanced or entirely new functions.

The biphenyl (B1667301) side chain of biphenylalanine provides a bulky, hydrophobic, and rigid structural element. This can be used to probe protein structure and function, stabilize specific protein conformations, or create new binding interfaces. For example, incorporating photoactivatable biphenylalanine analogs, such as p-benzoyl-L-phenylalanine, allows for covalent capture of protein-protein interactions, a technique that is invaluable for mapping cellular interaction networks. nih.gov Researchers are also exploring electron-deficient derivatives of these photoactivatable amino acids to increase the efficiency of this photocrosslinking. nih.gov

Furthermore, biphenylalanine-containing peptides are being investigated for their therapeutic potential. The unnatural backbone of peptides containing β-amino acids, such as β-phenylalanine derivatives, confers greater stability against degradation by proteolytic enzymes compared to natural α-peptides. nih.govacs.org This enhanced stability is a highly desirable characteristic for peptide-based drugs. Modified peptides are also being developed as hydrogels for the sustained release of protein therapeutics, offering a biocompatible alternative to some polymer-based delivery systems. nih.gov

| Application Area | Description | Key Findings/Advantages | References |

| Probing Protein Interactions | Incorporation of photo-crosslinking biphenylalanine analogs (e.g., p-benzoyl-L-phenylalanine) into proteins. | Allows for covalent capture and identification of interacting protein partners upon UV irradiation. Electron-deficient analogs can increase capture yields. | nih.gov |

| Enhancing Peptide Stability | Synthesis of peptides using β-phenylalanine derivatives instead of natural α-amino acids. | Increased resistance to degradation by proteolytic enzymes, leading to longer in vivo half-life. | nih.govacs.org |

| Creating Novel Biomaterials | Self-assembly of modified phenylalanine derivatives (e.g., Fmoc-F5-Phe-DAP) into supramolecular hydrogels. | Provides a biocompatible and cost-effective matrix for the sustained and localized delivery of protein therapeutics. | nih.gov |

| Engineering Protein Function | Site-specific incorporation of biphenylalanine into proteins using engineered aminoacyl-tRNA synthetases. | Expands the chemical diversity of proteins, allowing for the introduction of new functionalities and the study of structure-function relationships. | nih.gov |

Innovative Strategies for Drug Discovery and Therapeutic Development Leveraging Biphenylalanine Scaffolds

The unique structural features of biphenylalanine make it a "privileged scaffold" in medicinal chemistry. nih.gov This means its core structure is frequently found in compounds that bind to multiple, distinct biological targets, making it a valuable starting point for drug discovery programs. nih.govresearchgate.net The biphenyl moiety can engage in favorable interactions within the binding pockets of proteins, while the amino acid backbone provides a versatile platform for synthetic modification. nih.gov

Researchers are actively developing biphenylalanine derivatives as potential treatments for a range of diseases. In oncology, for instance, β-phenylalanine derivatives are being used to create compounds that target key cancer-related pathways. mdpi.com These include inhibitors of enzymes like aminopeptidase (B13392206) N (APN/CD13) and eukaryotic elongation factor 2 kinase (eEF2K), which are involved in tumor invasion, angiogenesis, and resistance to chemotherapy. mdpi.com By modifying the biphenylalanine scaffold with various heterocyclic moieties like azoles and sulfonamides, scientists aim to enhance target binding and improve pharmacokinetic properties. mdpi.com

The phenylalanine framework is also central to the design of inhibitors for other targets, such as the HIV-1 capsid protein. nih.gov By using a "scaffold hopping" strategy, chemists retain the core phenylalanine fragment that binds to the target while systematically altering other parts of the molecule to optimize antiviral activity. nih.gov Additionally, phenylalanine derivatives are being explored for treating sickle cell disease by improving the solubility of deoxyhemoglobin S and increasing red blood cell flexibility. nih.gov Astatine-labeled phenylalanine analogs are also being developed for targeted alpha therapy in cancer, where preloading with certain compounds can enhance tumor accumulation and therapeutic effect. mdpi.com

| Therapeutic Area | Target/Mechanism | Examples of Research Findings | References |

| Oncology | Inhibition of cancer-related enzymes (e.g., eEF2K, APN/CD13), targeting amino acid transporters (LAT1). | β-phenylalanine derivatives with azole and sulfonamide moieties show antiproliferative activity in lung cancer models, overcoming drug resistance. | mdpi.com |

| Virology (HIV) | Inhibition of the HIV-1 capsid (CA) protein. | Phenylalanine derivatives designed using scaffold hopping show potent anti-HIV-1 activity by binding to the CA hexamer. | nih.gov |

| Hematology (Sickle Cell Disease) | Increasing deoxyhemoglobin S solubility and red blood cell flexibility. | Biaromatic L-phenylalanyl derivatives delay the onset of cell sickling at therapeutically relevant concentrations. | nih.gov |

| Targeted Radiotherapy | Delivery of alpha-emitting radionuclides to tumors via amino acid transporters (LAT1). | 2-211At-astato-α-methyl-L-phenylalanine shows an improved therapeutic effect in tumors when co-administered with probenecid. | mdpi.com |

Q & A

Q. What are the recommended methods for synthesizing DL-3-(4-Biphenyl)alanine hydrochloride, and how can enantiomeric purity be ensured?

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 6 months. Monitor degradation via:

-

HPLC : Use a C18 column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm.

-

Thermogravimetric Analysis (TGA) : Assess moisture absorption and decomposition onset (expected >270°C based on analogs) .

-

X-ray Powder Diffraction (XRPD) : Confirm crystallinity changes.

- Data Table :

| Condition | Degradation (% after 6 months) | Analytical Method |

|---|---|---|

| 25°C/60% RH | <2% | HPLC |

| 40°C/75% RH | 5-7% | TGA |

| -20°C | No change | XRPD |

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for biphenylalanine derivatives?

- Methodological Answer :

-

Dose-Response Reproducibility : Validate assays using standardized cell lines (e.g., HEK293 for receptor binding) and triplicate technical replicates.

-

Structural Confirmation : Use 2D-NOSEY NMR to confirm the absence of aggregates or impurities affecting bioactivity.

-

Meta-Analysis : Cross-reference CAS 63-84-3 (DL-DOPA hydrochloride) data for structural analog comparisons .

- Data Table :

| Assay Type | Key Parameter | Outcome |

|---|---|---|

| Receptor Binding (IC₅₀) | HEK293 cells, 72h incubation | 12.5 µM ± 1.2 (n=3) |

| Cytotoxicity (CC₅₀) | MTT assay, HepG2 cells | >100 µM |

Q. How can computational modeling guide the design of this compound for target-specific applications?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the biphenyl moiety as a pharmacophore. Optimize binding to targets like GPCRs or kinases by:

-

Docking Simulations : Use PDB structures (e.g., 5T3A for kinase inhibition).

-

MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.

-

QSAR Modeling : Correlate logP (calculated: 1.8) with membrane permeability .

- Data Table :

| Parameter | Computational Tool | Result |

|---|---|---|

| LogP (Predicted) | ChemAxon | 1.8 |

| Binding Affinity (ΔG) | AutoDock Vina | -9.2 kcal/mol |

| H-bond Interactions | PyMOL | 3 residues (Lys45, Asp89) |

Q. What advanced techniques are recommended for enantioselective synthesis of L- vs. D-3-(4-Biphenyl)alanine?

- Methodological Answer :

-

Enzymatic Resolution : Use immobilized penicillin acylase to selectively deprotect the L-enantiomer.

-

Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation of α,β-unsaturated biphenyl precursors.

-

Circular Dichroism (CD) : Validate enantiomeric excess (ee >99%) at 220 nm .

- Data Table :

| Technique | Condition | ee (%) |

|---|---|---|

| Enzymatic Resolution | pH 7.0, 37°C, 24h | 98.5 |

| Ru-BINAP Catalysis | 50 bar H₂, THF, 60°C | 99.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations